molecular formula C6H7N5O B1496458 8-Methylguanine CAS No. 23662-75-1

8-Methylguanine

Cat. No. B1496458
CAS RN: 23662-75-1
M. Wt: 165.15 g/mol
InChI Key: DJGMEMUXTWZGIC-UHFFFAOYSA-N
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Patent
US05525606

Procedure details

A suspension of 8-methylguanine (Daves et al., J. Am. Chem. Soc., 82, 2633-2640 (1960)) (1.0 g, 6.1 mmol) in phosphorous oxychloride (30 mL) and N,N-diethylaniline (1 mL) was refluxed for 3 h. The excess phosphorous oxychloride was evaporated under reduced pressure. The resulting brown oil was dissolved in ice-water and was neutralized with a concentrated aqueous NaOH solution. After evaporation of the solvent, the solid residue was suspended in 70 mL of H2O. Undissolved solid was filtered off, and the filtrate was loaded on a 3×80 cm Sephadex LH-20 column eluted with methanol/water (1:1) at 1 mL/min. Column eluent was continuously monitored at 280 nm and fractions (10 mL) were collected. Evaporation of pooled fractions 50-60 produced 2-amino-6-chloro-8-methylpurine as a crude solid. Crystallization from ethanol/water with charcoal treatment afforded 2-amino-6-chloro-8-methylpurine as a white solid: yield, 0.57 g (51%); mp >265° C. dec.; 1H NMR δ2.39 (s, 3H, CH3), 6.62 (s, 2H, NH2, exchange with D2O), 12.56 (s, 1H, NH, exchanges with D2O); MS (EI) calcd. m/z for C6H6N535Cl 183.0312, found 183.0309; calcd. m/z for C6H6N537Cl 185.0283, found 185.0286.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:10][C:9]2[C:8](=O)[NH:7][C:6]([NH2:12])=[N:5][C:4]=2[N:3]=1.P(Cl)(Cl)([Cl:15])=O>C(N(CC)C1C=CC=CC=1)C>[NH2:12][C:6]1[N:5]=[C:4]2[C:9]([NH:10][C:2]([CH3:1])=[N:3]2)=[C:8]([Cl:15])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=2N=C(NC(C2N1)=O)N
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorous oxychloride was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown oil was dissolved in ice-water
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
column eluted with methanol/water (1:1) at 1 mL/min
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
Evaporation of pooled fractions 50-60 produced 2-amino-6-chloro-8-methylpurine as a crude solid
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol/water with charcoal treatment

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2NC(=NC2=N1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.